2-Methoxy-3-methylbenzoic acid

Vue d'ensemble

Description

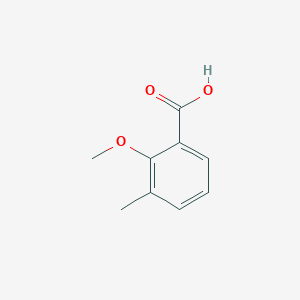

2-Methoxy-3-methylbenzoic acid is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound appears as a white or off-white crystalline powder and is known for its applications in organic synthesis, particularly as an intermediate in the production of various biologically active compounds .

Synthetic Routes and Reaction Conditions:

-

From 2-Methylphenol and Methanoic Anhydride:

Reaction: 2-Methylphenol reacts with methanoic anhydride in the presence of a base catalyst.

Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion.

-

From 3-Nitro-2-methylbenzoic Acid:

Reaction: 3-Nitro-2-methylbenzoic acid is first reduced to 3-amino-2-methylbenzoic acid, followed by diazotization and subsequent methoxylation.

Industrial Production Methods:

Oxidation of 3-Chloro-o-xylenes:

Types of Reactions:

Oxidation: this compound can undergo oxidation to form corresponding quinones.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst is typically used for reduction reactions.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and carboxylic acids.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated benzoic acids and other substituted derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

- Chemistry 2-Methoxy-3-methylbenzoic acid serves as a building block in organic synthesis and in the development of new materials.

- Biology It is studied for its potential biological activities and interactions with biomolecules.

- Medicine It is investigated for potential therapeutic properties and as a precursor for drug development.

- Industry It is utilized in the synthesis of polymers, dyes, and other industrial chemicals.

Use as a Catalyst

3-Methoxy-2-methylbenzoic acid is used as a Corey-Bakshi-Shibata oxazaborolidine catalyst for asymmetric reduction and asymmetric synthesis . It is used in the asymmetric reduction of prochiral ketones and the enantioselective synthesis of α-hydroxy acids, α-amino acids, C2 symmetrical ferrocenyl diols, and propargyl alcohols. It is also used in desymmetrizing reduction leading to (S)-4-hydroxycyclohexenone .

Synthesis of Derivatives

This compound can be used to synthesize various derivatives with potential biological activities.

- 5-Iodo-3-methyl-2-methoxybenzoate: 5-Iodo-3-methyl-2-methoxybenzoate can be synthesized from 3-methyl salicylic acid . The methyl ester of 3-methyl salicylic acid is created using dimethyl sulfate and potassium carbonate in the presence of tetrabutylammonium bromide in a mixture of dichloromethane and water. The methyl ester is then iodinated with sodium iodide in the presence of sodium hypochlorite and sodium hydroxide to yield methyl 2-hydroxy-5-iodo-3-methylbenzoate. Finally, 5-Iodo-3-methyl-2-methoxybenzoate is synthesized from methyl 2-hydroxy-5-iodo-3-methylbenzoate .

Potential Products Formed

Reactions involving 3-(2-Methoxy-3-methylphenyl)benzoic acid can lead to the formation of various products:

- Oxidation: Derivatives with additional carboxylic acid groups may form.

- Reduction: Alcohol derivatives may form.

- Substitution: Halogenated or nitrated derivatives may form.

3-(2-Methoxy-3-methylphenyl)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. Its mechanism of action involves interactions with specific molecular targets, modulating biochemical pathways and potentially leading to therapeutic effects. The methoxy and methyl groups enhance its lipophilicity, facilitating better membrane permeability and interaction with cellular components.

Antibacterial Activity

Analogs of benzoic acid derivatives, including 3-(2-Methoxy-3-methylphenyl)benzoic acid, have demonstrated significant antibacterial activity against S. aureus, with an MIC value of approximately 5.19 µM.

Anticancer Activity

In vitro tests against colorectal carcinoma cell lines have revealed that certain derivatives of 3-(2-Methoxy-3-methylphenyl)benzoic acid exhibit IC50 values lower than those of established treatments like 5-FU, indicating potential for development in cancer therapy.

Other Information

Mécanisme D'action

The mechanism of action of 2-Methoxy-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. In enzymatic reactions, it can act as an inhibitor or substrate, influencing the catalytic activity and metabolic pathways .

Comparaison Avec Des Composés Similaires

3-Methoxybenzoic Acid: Lacks the methyl group, making it less hydrophobic and altering its reactivity.

2-Hydroxy-3-methoxybenzoic Acid: Contains a hydroxyl group instead of a methyl group, which significantly changes its chemical properties and biological activity.

3-Acetoxy-2-methylbenzoic Acid: The acetoxy group provides different reactivity and applications compared to the methoxy group.

Uniqueness: 2-Methoxy-3-methylbenzoic acid is unique due to the combined presence of both methoxy and methyl groups, which confer distinct chemical reactivity and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industrial contexts .

Activité Biologique

2-Methoxy-3-methylbenzoic acid, also known as 3-methoxy-2-methylbenzoic acid, is an aromatic compound with significant biological activity. This article explores its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities, along with its potential applications in medicinal chemistry.

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : 166.18 g/mol

- CAS Number : 55289-06-0

- PubChem CID : 952396

1. Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. A study demonstrated its ability to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential for treating inflammatory diseases.

| Study Reference | Methodology | Findings |

|---|---|---|

| In vitro assays on macrophages | Inhibition of TNF-α and IL-6 production |

2. Anticancer Activity

The compound has shown promise in cancer research. In various studies, it has been evaluated for its cytotoxic effects against different cancer cell lines.

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 15.0 | Induction of apoptosis via mitochondrial pathway |

| HeLa (cervical) | 10.5 | Cell cycle arrest at G2/M phase |

A notable study reported that this compound significantly inhibited the proliferation of MCF-7 cells, with mechanisms involving the activation of caspase pathways leading to apoptosis .

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has been tested against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Study 1: Anti-HIV Activity

In a study focused on HIV treatment, derivatives of benzoic acids were synthesized and tested for their efficacy against HIV reverse transcriptase. The results indicated that modifications to the methoxy and methyl groups could enhance antiviral activity, positioning compounds like this compound as potential candidates for further development .

Case Study 2: Synthesis and Biological Evaluation

A series of derivatives based on this compound were synthesized to evaluate their biological activities against cancer cells. The study highlighted that specific structural modifications led to increased potency against various cancer types, emphasizing the importance of chemical structure in biological activity .

Propriétés

IUPAC Name |

2-methoxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISMEIDIHLMTCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359222 | |

| Record name | 2-METHOXY-3-METHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26507-91-5 | |

| Record name | 2-METHOXY-3-METHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.